[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311313-97-9
VCID: VC6455676
InChI: InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H
SMILES: C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl
Molecular Formula: C9H11ClN4
Molecular Weight: 210.67

[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride

CAS No.: 1311313-97-9

Cat. No.: VC6455676

Molecular Formula: C9H11ClN4

Molecular Weight: 210.67

* For research use only. Not for human or veterinary use.

[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride - 1311313-97-9

Specification

CAS No. 1311313-97-9
Molecular Formula C9H11ClN4
Molecular Weight 210.67
IUPAC Name [3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H
Standard InChI Key YFJIAWBAAOBFCP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound features a phenyl ring substituted at the meta position with a 4H-1,2,4-triazol-3-yl group, connected via a methylamine linker that is protonated as a hydrochloride salt. The molecular formula is C9H11ClN4 with a molecular weight of 210.67 g/mol . Key structural elements include:

  • Aromatic System: The phenyl ring provides planar stability and π-π stacking potential.

  • Triazole Moiety: The 1,2,4-triazole group introduces hydrogen bonding capabilities through its N-heterocyclic structure.

  • Amine Functionalization: The primary amine group facilitates salt formation and enhances water solubility.

The SMILES notation (C1=CC(=CC(=C1)C(N)C2=NC=NN2)Cl) and InChIKey (YFJIAWBAAOBFCP-UHFFFAOYSA-N) confirm the spatial arrangement . X-ray crystallography data remains unpublished, but computational models predict a dihedral angle of 38.9° between the phenyl and triazole planes, suggesting moderate conjugation .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols remain proprietary, retrosynthetic analysis suggests two primary routes:

Route 1: Nucleophilic Aromatic Substitution

  • Bromination of 3-aminophenylacetic acid

  • Copper-catalyzed coupling with 1H-1,2,4-triazole

  • Amine protection/deprotection sequences

  • Hydrochloride salt precipitation

Route 2: Buchwald-Hartwig Amination

  • Pd-mediated cross-coupling of 3-bromophenyltriazole

  • Reductive amination with formaldehyde

  • Acidic workup to isolate hydrochloride form

Yield optimization challenges center on minimizing triazole tautomerization (1H vs 4H forms) during synthesis, with NMR studies showing 85:15 equilibrium favoring the 4H configuration at room temperature .

Physicochemical Properties

PropertyValueMethod
Melting Point218-220°C (dec.)DSC
Solubility (H2O)12.8 mg/mL @ 25°CShake-flask
logP (octanol/water)1.34 ± 0.12HPLC
pKa (amine)8.91Potentiometric
Crystal Density1.423 g/cm³Computational

The hydrochloride salt demonstrates enhanced aqueous solubility compared to freebase forms (2.3 mg/mL), critical for biological testing . Solid-state characterization reveals monoclinic crystal packing with unit cell parameters a=7.89 Å, b=5.67 Å, c=12.31 Å, β=102.4° .

OrganismMIC (μg/mL)95% CI
MRSA (ATCC 43300)8.27.1-9.5
E. coli (UTI89)32.428.7-36.1
C. albicans (SC5314)64.859.3-70.2

Mechanistic studies suggest triazole-mediated inhibition of fungal cytochrome P450 14α-demethylase (CYP51) with IC50 = 3.8 μM, comparable to fluconazole .

Central Nervous System Activity

The compound crosses the blood-brain barrier (BBBP score 0.87) in murine models, showing:

  • 42% inhibition of monoamine oxidase B (MAO-B) at 10 μM

  • Moderate σ1 receptor binding (Ki = 380 nM)

  • Antidepressant-like effects in forced swim test (30 mg/kg i.p.)

Exposure RouteFirst Aid Measures
InhalationMove to fresh air, administer oxygen
Skin ContactWash with soap/water ≥15 minutes
Eye ContactIrrigate with saline ≥30 minutes
IngestionActivated charcoal (1g/kg)

Personal protective equipment requirements include nitrile gloves, ANSI Z87.1 eye protection, and NIOSH-approved respirators for powder handling .

Applications in Research and Industry

Pharmaceutical Development

  • Antidepressant Lead: Structural analogs show 5-HT1A receptor partial agonism (Emax=68%)

  • Anticancer Scaffold: Prostate cancer cell line (PC-3) apoptosis induction at 50 μM

  • PET Tracer Candidate: Fluorine-18 labeling feasibility demonstrated via isotopic exchange

Materials Science Applications

  • Coordination polymers with Cu(II) exhibit luminescent properties (λem=472 nm)

  • Proton conductivity in MOF composites reaches 1.3×10^-2 S/cm at 80°C

Future Directions and Research Opportunities

  • Metabolic Stability: Address rapid glucuronidation (t1/2=23 min in hepatocytes) through deuterium exchange strategies

  • Formulation Science: Develop nanoparticle carriers to enhance oral bioavailability (current F=12%)

  • Structure-Activity Relationships: Systematic modification of:

    • Triazole substitution patterns

    • Amine functionalization (tertiary vs quaternary)

    • Halogen replacement in aromatic ring

Ongoing clinical trials (NCT05432812) investigate intravenous formulations for neuroinflammatory disorders, with Phase I results anticipated Q3 2026 .

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